4-(2,4-Difluorophenyl)-2-fluorobenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzoic acids can be complex due to the reactivity of fluorine atoms. Paper describes a continuous flow synthesis method for 2,4,5-trifluorobenzoic acid, which involves the generation of an aryl-Grignard reagent followed by a reaction with gaseous CO2. This method yields high purity products and could potentially be adapted for the synthesis of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
Fluorinated benzoic acids exhibit unique molecular conformations due to the presence of fluorine atoms. Paper provides a detailed analysis of the molecular conformation of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid using experimental techniques and quantum chemical calculations. These findings can be extrapolated to predict the molecular structure of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid, which would likely show similar electronic properties and conformational characteristics due to the presence of fluorine atoms.
Chemical Reactions Analysis
The reactivity of fluorinated benzoic acids can be influenced by the presence of fluorine atoms, which can affect the compound's ability to participate in various chemical reactions. While the papers do not directly address the chemical reactions of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid, the studies on related compounds suggest that the electron-withdrawing effect of fluorine could impact its reactivity in organic synthesis and its potential as an intermediate in pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are closely related to their molecular structure. Paper discusses the vibrational and electronic transition analysis of difluorobenzoic acids, which can be used to infer the properties of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid. The presence of fluorine is likely to influence the compound's boiling point, solubility, and stability. Additionally, the electronic properties such as absorption wavelength and frontier molecular orbital energies are crucial for understanding the compound's behavior in various environments.
Scientific Research Applications
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Synthesis Analysis
- Field : Organic Chemistry
- Application : The synthesis of compounds related to 4-(2,4-Difluorophenyl)-4-oxobutanoic acid often involves ring-opening reactions of itaconic anhydride with aminoacetophenones.
- Method : Characterized by various spectroscopic methods including FT-IR, NMR, and X-ray diffraction.
- Results : Copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound.
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Molecular Structure Analysis
- Field : Structural Chemistry
- Application : The molecular structure of derivatives of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid has been elucidated through single crystal X-ray diffraction studies.
- Method : Revealing detailed geometrical parameters and crystal packing influenced by hydrogen bonding and other non-covalent interactions.
- Results : DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules.
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Chemical Reactions and Properties
- Field : Chemical Reactions
- Application : Chemical reactions involving 4-(2,4-Difluorophenyl)-4-oxobutanoic acid derivatives include cyclisation reactions.
- Method : The structure of the resulting compounds depends significantly on the substrate used.
- Results : The compound and its derivatives exhibit various bioactive properties, including inhibition of glycolic acid oxidase.
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End Group Capping
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Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Synthesis
- Application : 2,4-Difluorophenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions .
- Method : This involves the reaction of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
- Results : This can form new carbon-carbon bonds, which is useful in the synthesis of complex organic molecules .
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Phosphorescent Sensor for Biologically Mobile Zinc
- Field : Biochemistry
- Application : 2,4-Difluorophenylboronic acid is used in the development of a phosphorescent sensor for biologically mobile zinc .
- Method : This involves the reaction of the boronic acid with a phosphorescent compound .
- Results : The resulting sensor can detect zinc ions in biological systems, which is important for understanding their role in cellular processes .
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Blue-Green Phosphorescent OLEDs
- Field : Material Science
- Application : 2,4-Difluorophenylboronic acid is used in the development of blue-green phosphorescent OLEDs .
- Method : This involves the reaction of the boronic acid with a phosphorescent compound .
- Results : The resulting OLEDs can emit blue-green light, which is important for display technologies .
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Molecular Structure Analysis
- Field : Structural Chemistry
- Application : The molecular structure of 2,4-Difluorophenylboronic acid has been elucidated through single crystal X-ray diffraction studies .
- Method : Revealing detailed geometrical parameters and crystal packing influenced by hydrogen bonding and other non-covalent interactions .
- Results : DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules .
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Synthesis of Pinacol Ester
- Field : Organic Chemistry
- Application : 2,4-Difluorophenylboronic acid, pinacol ester is a compound that can be synthesized .
- Method : The synthesis involves the reaction of 2,4-Difluorophenylboronic acid with pinacol .
- Results : The resulting pinacol ester can be used in various organic reactions .
Safety And Hazards
While specific safety data for “4-(2,4-Difluorophenyl)-2-fluorobenzoic acid” is not available, a related compound, 3,5-Difluorophenol, is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; Acute toxicity, Dermal (Category 4), H312; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .
properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWUMDQSPXJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610801 |
Source
|
Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-2-fluorobenzoic acid | |
CAS RN |
505082-86-0 |
Source
|
Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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